molecular formula C10H16N4O3 B014046 6-Amino-1,3-dipropyl-5-nitrosouracil CAS No. 81250-33-1

6-Amino-1,3-dipropyl-5-nitrosouracil

Cat. No.: B014046
CAS No.: 81250-33-1
M. Wt: 240.26 g/mol
InChI Key: HLHWJHPBAYITQE-UHFFFAOYSA-N
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Description

6-Amino-1,3-dipropyl-5-nitrosouracil is a chemical compound with the molecular formula C10H16N4O3 It is a derivative of uracil, a pyrimidine nucleobase found in RNA

Scientific Research Applications

6-Amino-1,3-dipropyl-5-nitrosouracil has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

Mode of Action

It is known that the compound can exist in two tautomeric forms: nitrone–enamine form (tautomer a) and oxime–imine form (tautomer b) . The interaction of the compound with its targets and the resulting changes are subject to ongoing research.

Action Environment

The action, efficacy, and stability of 6-Amino-1,3-dipropyl-5-nitrosouracil can be influenced by various environmental factors. For instance, the solvent used can affect the crystallization of the compound, which in turn can influence its action . .

Biochemical Analysis

Biochemical Properties

6-Amino-1,3-dipropyl-5-nitrosouracil plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s nitroso group is known to form covalent bonds with thiol groups in proteins, leading to modifications that can alter protein function and stability . Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, forming stable complexes that influence their activity. The compound’s ability to form covalent bonds with thiol groups in proteins is a key aspect of its mechanism of action . This interaction can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the modification. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . The compound’s initial effects on cellular processes can be significant, with long-term exposure potentially leading to changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes. Additionally, high doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the overall metabolic balance within cells . Its interactions with key metabolic enzymes can lead to changes in the rates of specific biochemical reactions, thereby affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil typically involves the nitration of 1,3-dipropyluracil followed by the introduction of an amino group at the 6-position. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The subsequent amination can be achieved using ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1,3-dipropyl-5-nitrosouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 6-Amino-1,3-dimethyl-5-nitrosouracil
  • 6-Amino-1,3-dipropyluracil
  • 6-Amino-1-methyl-5-nitrosouracil

Comparison: 6-Amino-1,3-dipropyl-5-nitrosouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-Amino-1,3-dimethyl-5-nitrosouracil, the dipropyl groups enhance its lipophilicity and potentially its ability to cross biological membranes. The presence of the nitroso group distinguishes it from 6-Amino-1,3-dipropyluracil, which lacks this functional group and therefore exhibits different reactivity and applications .

Properties

IUPAC Name

6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHWJHPBAYITQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409229
Record name 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81250-33-1
Record name 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Di-n-propyl-6-aminouracil (30 g) was suspended in 1 L of water with 41 ml of 20% acetic acid and overhead stirring. Sodium nitrite (9.03 g) in 41 ml of water was added in portions, keeping the solution acidic with 12 ml of concentrated hydrochloric acid. A purple precipitate formed. Addition was complete in 10 minutes and the suspension was allowed to stir for 2 hours. The solution was then filtered, and the filtrate was rinsed with water and dried under vacuum to yield 46 g of 1,3-di-n-propyl-5-nitroso-6-aminouracil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
9.03 g
Type
reactant
Reaction Step Three
Name
Quantity
41 mL
Type
solvent
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-1,3-dipropyl-5-nitrosouracil
Reactant of Route 2
6-Amino-1,3-dipropyl-5-nitrosouracil

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